tert-Butyl N-[6-(cyclobutylsulfanyl)hexyl]carbamate
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Overview
Description
tert-Butyl N-[6-(cyclobutylsulfanyl)hexyl]carbamate: is a chemical compound with the molecular formula C15H29NO2S. It is primarily used in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[6-(cyclobutylsulfanyl)hexyl]carbamate typically involves the reaction of tert-butyl carbamate with 6-(cyclobutylsulfanyl)hexylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate bond .
Industrial Production Methods: This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[6-(cyclobutylsulfanyl)hexyl]carbamate can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the carbamate protecting group, yielding the free amine.
Substitution: It can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Free amine.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl N-[6-(cyclobutylsulfanyl)hexyl]carbamate is used as a building block in organic synthesis, particularly in the preparation of complex molecules and in the development of new synthetic methodologies .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a prodrug, where the carbamate group can be cleaved in vivo to release the active drug. It is also studied for its potential biological activities, including antimicrobial and anticancer properties .
Industry: The compound finds applications in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of tert-Butyl N-[6-(cyclobutylsulfanyl)hexyl]carbamate involves the cleavage of the carbamate group to release the active amine. This process can be catalyzed by enzymes such as esterases or amidases in biological systems. The released amine can then interact with its molecular targets, which may include enzymes, receptors, or other proteins, leading to the desired biological effects .
Comparison with Similar Compounds
- tert-Butyl N-[6-(cyclohexylsulfanyl)hexyl]carbamate
- tert-Butyl N-[6-(cyclopentylsulfanyl)hexyl]carbamate
- tert-Butyl N-[6-(cyclopropylsulfanyl)hexyl]carbamate
Comparison: tert-Butyl N-[6-(cyclobutylsulfanyl)hexyl]carbamate is unique due to the presence of the cyclobutylsulfanyl group, which imparts distinct steric and electronic properties compared to its cyclohexyl, cyclopentyl, and cyclopropyl analogs. These differences can influence the compound’s reactivity, stability, and biological activity .
Properties
Molecular Formula |
C15H29NO2S |
---|---|
Molecular Weight |
287.5 g/mol |
IUPAC Name |
tert-butyl N-(6-cyclobutylsulfanylhexyl)carbamate |
InChI |
InChI=1S/C15H29NO2S/c1-15(2,3)18-14(17)16-11-6-4-5-7-12-19-13-9-8-10-13/h13H,4-12H2,1-3H3,(H,16,17) |
InChI Key |
IHFLMFNRIQUIEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCSC1CCC1 |
Origin of Product |
United States |
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